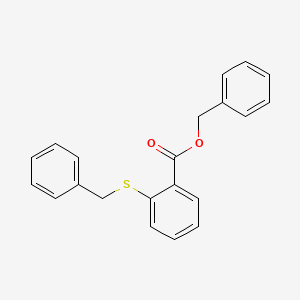

Benzyl 2-(benzylsulfanyl)benzoate

Description

Properties

IUPAC Name |

benzyl 2-benzylsulfanylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2S/c22-21(23-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)24-16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXJMHHLFKZHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(benzylsulfanyl)benzoate typically involves the reaction of benzyl bromide with thiosalicylic acid in the presence of a base. The reaction mixture is then transferred into a beaker, and ethanol is evaporated off on a water bath. Diluted hydrochloric acid is added to the resulting water solution, precipitating S-benzyl thiosalicylic acid as a white powder .

Industrial Production Methods

Industrial production methods for Benzyl 2-(benzylsulfanyl)benzoate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(benzylsulfanyl)benzoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-(benzylsulfanyl)benzoate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-(benzylsulfanyl)benzoate involves its interaction with molecular targets in biological systems. The compound exerts its effects by binding to specific enzymes or receptors, modulating their activity. The exact molecular pathways involved are still under investigation, but it is known that the compound can affect cellular processes related to inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Benzyl 2-(Benzylsulfanyl)benzoate vs. Thiosalicylate Derivatives

- S-Benzyl Conformation : The S-benzyl group in Benzyl 2-(benzylsulfanyl)benzoate is positioned 0.03 Å within the central ring plane, unlike other thiosalicylate derivatives (e.g., Sillanpää et al., 1994; Alhadi et al., 2010), where the substituent is displaced by ~1.57 Å . This planar alignment enhances π-π stacking interactions in the crystal lattice.

- Dihedral Angles : The S-benzyl group forms a 72.02(6)° dihedral angle with the central ring, contrasting with similar ligands like Lucena et al. (1996), where angles range from 13.4° to 88.9°, indicating greater rotational freedom in other derivatives .

Benzyl 4-Sulfamoylbenzoate (CAS: 100867-23-0; C₁₄H₁₃NO₄S)

- Functional Group : Replaces the benzylsulfanyl group with a sulfamoyl (-SO₂NH₂) moiety at the 4-position.

Methyl 3-Sulfamoylbenzoate (CAS: 59777-67-2; C₈H₉NO₄S)

Physical and Chemical Properties

Table 1: Comparative Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Viscosity (mPa·s) | Dielectric Strength |

|---|---|---|---|---|

| Benzyl 2-(benzylsulfanyl)benzoate | 334.41 | Not reported | Likely low* | Moderate** |

| Benzyl Benzoate (CAS: 120-51-4) | 212.24 | 18–20 | 6.5 (25°C) | High* |

| Hexyl Benzoate | 206.28 | -50 | 5.2 (20°C) | Moderate |

Inferred from sulfur-containing analogs ; Based on dielectric liquid characteristics ; Benzyl benzoate meets IEEE dielectric standards .

- Viscosity : Benzyl 2-(benzylsulfanyl)benzoate is expected to have lower viscosity than benzyl benzoate due to the sulfur atom’s electron-withdrawing effects, reducing intermolecular forces .

- Thermal Stability : The S-benzyl group may lower the flash point compared to benzyl benzoate (flash point ~148°C) .

Benzyl 2-(Benzylsulfanyl)benzoate

- Ligand Properties : The sulfur atom facilitates metal coordination, making it suitable for catalytic or therapeutic complexes .

- Biological Activity: Potential as a Ras inhibitor and anti-inflammatory agent due to thioether reactivity .

Methyl 2-(Chlorosulfonyl)benzoate (CAS: 26638-43-7; C₈H₇ClO₄S)

- Reactivity : Chlorosulfonyl group enables nucleophilic substitution, useful in sulfonamide synthesis .

Benzyl Benzoate (CAS: 120-51-4)

- Applications : Used as a solvent, plasticizer, and insecticide acaricide . Lacks the medicinal relevance of sulfur-containing analogs.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of Benzyl 2-(benzylsulfanyl)benzoate?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use a diffractometer (e.g., Oxford Diffraction Xcalibur Gemini Sapphire3) with Cu-Kα radiation (λ = 1.54184 Å) and ω-scan data collection. Process data with CrysAlis PRO for absorption correction and SHELX programs (SHELXL for refinement) .

- Key Parameters : Collect ≥5,000 reflections, refine anisotropically for non-H atoms, and constrain H-atoms geometrically. Aim for R-factor <0.05 and wR(F²) <0.15 .

Q. What safety protocols are critical when synthesizing or handling Benzyl 2-(benzylsulfanyl)benzoate?

- Lab Practices : Wear impervious gloves (nitrile), chemical-resistant lab coats, and goggles. Use fume hoods to avoid inhalation of vapors. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with water for ≥15 minutes .

- Storage : Store in airtight containers at 4°C to prevent degradation. Avoid exposure to light due to potential photochemical reactivity .

Q. How can the purity of synthesized Benzyl 2-(benzylsulfanyl)benzoate be validated?

- Analytical Techniques :

- NMR Spectroscopy : Compare ¹H/¹³C chemical shifts with literature data (e.g., δ ~7.3–7.5 ppm for aromatic protons, δ ~170 ppm for ester carbonyl) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Purity >98% is typical for research-grade material .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of Benzyl 2-(benzylsulfanyl)benzoate?

- Structural Insights : The molecule forms inversion dimers via C14–H14⋯O2 hydrogen bonds (distance: ~2.5 Å). These dimers connect via C–H⋯π interactions (donor: C13–H13; acceptor: S-benzyl ring) to create a 3D network. Use Mercury or WinGX to visualize packing .

- Contradictions : Reported dihedral angles for the S-benzyl group vary (13.4°–88.9°). This flexibility suggests rotational freedom around the C–S bond, which may affect solid-state reactivity .

Q. What computational methods are suitable for modeling the thermochemical stability of Benzyl 2-(benzylsulfanyl)benzoate?

- Quantum Chemistry : Apply G3MP2 or G4 methods to calculate gas-phase formation enthalpies. Optimize geometry at B3LYP/6-31G(d,p) level and validate with experimental DSC data. Compare results with phenyl benzoate derivatives to assess substituent effects .

- Software : Use Gaussian or CREST for conformer sampling, and Multiwfn for non-covalent interaction (NCI) analysis .

Q. How can structural contradictions in S-benzyl group orientations be resolved?

- Approach : Perform variable-temperature SCXRD to study rotational dynamics. Pair with DFT calculations (e.g., B3LYP-D3/def2-TZVP) to map energy barriers. Cross-validate using Hirshfeld surface analysis to quantify intermolecular forces stabilizing specific conformers .

Q. What strategies optimize the synthesis of Benzyl 2-(benzylsulfanyl)benzoate for high yield?

- Reaction Design : Alkylate 2-mercaptobenzoic acid with benzyl bromide in a basic ethanol/water mixture (pH ~10). Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1). Purify by column chromatography (silica gel, gradient elution) .

- Yield Improvement : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency. Target yields >85% under reflux (6–8 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.